molecular formula C28H17Br2N3O2 B306037 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B306037
M. Wt: 587.3 g/mol
InChI Key: KJFDYBBYGPBWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile, also known as DB-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has shown promise as a tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile is complex and not fully understood. However, it is believed that 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile exerts its anti-cancer activity through multiple mechanisms. One of the key mechanisms is the inhibition of the Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival. Additionally, 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile has been found to induce cell cycle arrest and apoptosis in cancer cells, which is another mechanism of action for many anti-cancer drugs.
Biochemical and Physiological Effects:
2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile has a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile has been found to have anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile has been found to have neuroprotective effects and has been shown to protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One of the key advantages of 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology. Additionally, 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile has a variety of other biochemical and physiological effects, which make it a versatile tool for studying various biological processes. However, the synthesis of 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile is a complex process that requires a high degree of expertise in synthetic chemistry, which can be a limitation for some researchers.

Future Directions

There are many potential future directions for research on 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile. One area of interest is in the development of new analogs of 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile that have improved anti-cancer activity. Additionally, further studies are needed to fully understand the mechanism of action of 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile and to identify new targets for its anti-cancer activity. Finally, there is potential for the use of 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile in combination with other anti-cancer drugs to improve treatment outcomes for cancer patients.

Synthesis Methods

The synthesis of 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile is a complex process that involves multiple steps. The first step involves the preparation of 3,5-dibromo-4-hydroxybenzaldehyde, which is then reacted with 2-cyanobenzyl bromide to form a key intermediate. This intermediate is then reacted with 2-amino-4-chlorobenzo[h]chromene-3-carbonitrile to yield 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile. The synthesis of 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile is a challenging process that requires a high degree of expertise in synthetic chemistry.

Scientific Research Applications

2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile has been extensively studied for its potential applications in scientific research. One of the key areas of interest is in the study of cancer biology. 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile has been found to have potent anti-cancer activity, and has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, 2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile has been found to induce apoptosis in cancer cells, which is a key mechanism of action for many anti-cancer drugs.

properties

Product Name

2-amino-4-{3,5-dibromo-4-[(2-cyanobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile

Molecular Formula

C28H17Br2N3O2

Molecular Weight

587.3 g/mol

IUPAC Name

2-amino-4-[3,5-dibromo-4-[(2-cyanophenyl)methoxy]phenyl]-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C28H17Br2N3O2/c29-23-11-19(12-24(30)27(23)34-15-18-7-2-1-6-17(18)13-31)25-21-10-9-16-5-3-4-8-20(16)26(21)35-28(33)22(25)14-32/h1-12,25H,15,33H2

InChI Key

KJFDYBBYGPBWHB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC(=C(C(=C4)Br)OCC5=CC=CC=C5C#N)Br)C#N)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC(=C(C(=C4)Br)OCC5=CC=CC=C5C#N)Br)C#N)N

Origin of Product

United States

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